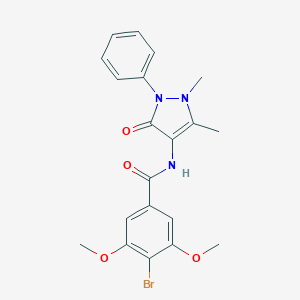![molecular formula C16H23ClN2O3 B263085 2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B263085.png)
2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide, also known as clopidogrel, is a widely used antiplatelet drug that is used to prevent blood clots in patients with cardiovascular diseases. This drug is a prodrug that is metabolized in the liver to its active form, which inhibits the binding of adenosine diphosphate (ADP) to its platelet receptor, thereby preventing platelet aggregation and reducing the risk of thrombosis.
Mecanismo De Acción
Clopidogrel works by irreversibly binding to the P2Y12 receptor on platelets, which prevents ADP from binding to the receptor and activating platelet aggregation. This results in a reduction in platelet activation and aggregation, which reduces the risk of thrombosis.
Biochemical and Physiological Effects:
Clopidogrel has been shown to reduce platelet activation and aggregation, which reduces the risk of thrombosis. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress, which may contribute to its cardiovascular protective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clopidogrel has several advantages for lab experiments, including its well-established mechanism of action, its availability as a commercial drug, and its extensive use in clinical practice. However, it also has limitations, including its potential for off-target effects and its complex metabolism, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide, including the development of new antiplatelet drugs with improved efficacy and safety profiles, the identification of biomarkers that can predict response to this compound, and the investigation of the effects of this compound on other physiological systems, such as the immune system and the gut microbiome. Additionally, further studies are needed to elucidate the mechanisms underlying the cardiovascular protective effects of this compound and to investigate its potential use in the treatment of other diseases, such as cancer and neurodegenerative disorders.
Métodos De Síntesis
Clopidogrel is synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The second step involves the reaction of 4-chlorobenzoyl chloride with 2-(4-morpholinyl)ethylamine to form 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)acetamide. The final step involves the reaction of 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)acetamide with methyl iodide to form 2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide.
Aplicaciones Científicas De Investigación
Clopidogrel has been extensively studied in scientific research for its antiplatelet effects and its potential use in the treatment of cardiovascular diseases. It has been shown to be effective in reducing the risk of thrombosis in patients with acute coronary syndrome, stroke, and peripheral arterial disease. It has also been studied in combination with other antiplatelet drugs, such as aspirin, to further reduce the risk of thrombosis in patients with cardiovascular diseases.
Propiedades
Fórmula molecular |
C16H23ClN2O3 |
|---|---|
Peso molecular |
326.82 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-2-methyl-N-(2-morpholin-4-ylethyl)propanamide |
InChI |
InChI=1S/C16H23ClN2O3/c1-16(2,22-14-5-3-13(17)4-6-14)15(20)18-7-8-19-9-11-21-12-10-19/h3-6H,7-12H2,1-2H3,(H,18,20) |
Clave InChI |
JMONJAXSIJFXQI-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NCCN1CCOCC1)OC2=CC=C(C=C2)Cl |
SMILES canónico |
CC(C)(C(=O)NCCN1CCOCC1)OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B263013.png)



![2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)

![N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263039.png)

